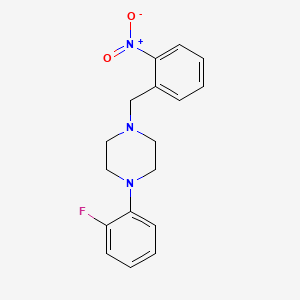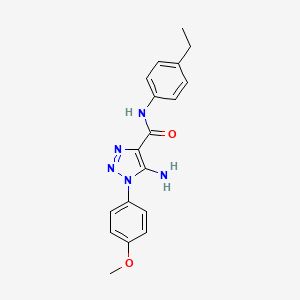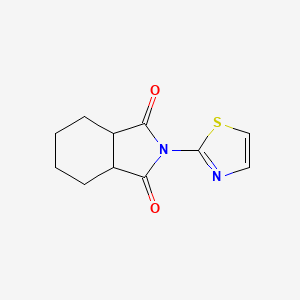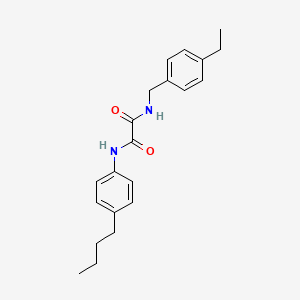
1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine involves multiple steps, including alkylation, nitration, and substitution reactions. The synthesis process is carefully designed to ensure the correct attachment of the fluoro- and nitro- substituents to the piperazine core. One method involves the stepwise introduction of the 2-fluorophenyl and 2-nitrobenzyl groups onto the piperazine nucleus, ensuring the formation of the desired compound with high purity and yield (Ohtaka et al., 1989).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FTIR, NMR (both 1H and 13C), and sometimes single-crystal XRD are employed to elucidate the molecular structure of 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine derivatives. These techniques provide detailed information about the spatial arrangement of atoms, molecular conformation, and the presence of specific functional groups. The crystal structure often reveals interesting features such as hydrogen bonding, π-π stacking, and other intermolecular interactions that contribute to the stability and properties of the crystalline material (Awasthi et al., 2014).
Chemical Reactions and Properties
Piperazine derivatives, including 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine, can undergo various chemical reactions, reflecting their versatile chemical nature. These reactions may include nucleophilic substitutions, reductions, and further functionalizations that allow the derivation of numerous compounds with potential biological activities or material properties. The presence of fluorine and nitro groups can significantly influence the reactivity and electronic properties of the molecule, making it a valuable scaffold for further chemical modifications.
Physical Properties Analysis
The physical properties of 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine derivatives are influenced by their molecular structure. These properties include melting points, boiling points, solubility in different solvents, and crystal lattice parameters. The thermal stability of these compounds can be assessed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into their behavior under various temperature conditions.
Chemical Properties Analysis
The chemical properties of 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine are characterized by the presence of electron-withdrawing groups such as the fluorine and nitro groups. These groups affect the electron density distribution within the molecule, influencing its acidity, basicity, and reactivity towards different reagents. The piperazine core itself is known for its basicity, which can be modified by the attached substituents, leading to variations in its reactivity and interaction with acids, bases, and other chemical entities.
- (Awasthi et al., 2014) for crystallographic studies.
- (Ohtaka et al., 1989) for synthesis and metabolite analysis.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
- 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine and its derivatives have been studied for their chemical structures, including the conformation of piperazine rings and the angles between different planes in the molecule (Zhang, Zhai, Wan, Gong, & Jiang, 2011).
Catalysis in Synthesis
- The compound has been involved in studies related to catalysis, such as the Fe-catalyzed synthesis of flunarizine, demonstrating its potential use in facilitating chemical reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).
Molecular Docking and Inhibition Studies
- Piperazine derivatives, including those similar to 1-(2-fluorophenyl)-4-(2-nitrobenzyl)piperazine, have been used in molecular docking studies to understand their interaction with biological targets. This includes research on monoamine oxidase inhibition (Çavuşoğlu, Sağlık, Özkay, Inci, & Kaplancıklı, 2018).
Synthesis of Pharmaceuticals
- Research has been conducted on the synthesis of neuroleptic agents like Fluspirilen and Penfluridol using related compounds, highlighting its role in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Metabolite Analysis
- The metabolites of related piperazine compounds have been studied in different biological systems like rats, providing insights into their biotransformation and potential pharmacokinetic properties (Kawashima, Satomi, & Awata, 1991).
Crystallographic Studies
- The crystal structure of related compounds has been analyzed, offering valuable information about the spatial arrangement of atoms in the molecule and its potential interactions (Deniz & Ibiş, 2009).
Antibacterial and Anthelmintic Activities
- Piperazine derivatives have been synthesized and tested for their antibacterial and anthelmintic activities, suggesting potential applications in combating infections and parasites (Qi, 2014).
Bioorthogonal Labeling
- Research has included the synthesis of novel piperazine derivatives for bioorthogonal labeling, highlighting their potential utility in biological and chemical research (Mamat, Pretze, Gott, & Köckerling, 2016).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-6-2-4-8-17(15)20-11-9-19(10-12-20)13-14-5-1-3-7-16(14)21(22)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYQLPANCWAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(2-nitrobenzyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)

